molecular formula C10H16Cl3N3 B1463241 1-((6-Chloropyridin-3-yl)methyl)piperazine dihydrochloride CAS No. 1185312-79-1

1-((6-Chloropyridin-3-yl)methyl)piperazine dihydrochloride

Numéro de catalogue: B1463241
Numéro CAS: 1185312-79-1
Poids moléculaire: 284.6 g/mol
Clé InChI: AJTIVHSPXBIEOC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-((6-Chloropyridin-3-yl)methyl)piperazine dihydrochloride is an organic compound with the molecular formula C10H14ClN3. It is a derivative of piperazine, a heterocyclic amine, and contains a chloropyridine moiety. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-((6-Chloropyridin-3-yl)methyl)piperazine dihydrochloride can be synthesized through a multi-step process involving the reaction of 6-chloropyridine with piperazine. The general synthetic route involves:

    Nucleophilic Substitution: 6-chloropyridine reacts with piperazine in the presence of a base such as sodium hydroxide or potassium carbonate to form 1-((6-chloropyridin-3-yl)methyl)piperazine.

    Salt Formation: The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions under controlled conditions to ensure high yield and purity. The process includes:

    Reactor Setup: A reactor is charged with 6-chloropyridine, piperazine, and a suitable solvent such as ethanol or methanol.

    Reaction Conditions: The mixture is heated to a specific temperature (usually between 60-80°C) and stirred for several hours.

    Isolation and Purification: The product is isolated by filtration, washed with a solvent, and then treated with hydrochloric acid to form the dihydrochloride salt. The final product is purified by recrystallization.

Analyse Des Réactions Chimiques

Types of Reactions: 1-((6-Chloropyridin-3-yl)methyl)piperazine dihydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the chloropyridine moiety to a pyridine ring using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, ethanol, methanol.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed:

    Nucleophilic Substitution: Substituted piperazine derivatives.

    Oxidation: N-oxides of 1-((6-Chloropyridin-3-yl)methyl)piperazine.

    Reduction: Reduced pyridine derivatives.

Applications De Recherche Scientifique

1-((6-Chloropyridin-3-yl)methyl)piperazine dihydrochloride has several scientific research applications, including:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with piperazine and pyridine moieties.

    Agrochemicals: The compound is used in the synthesis of pesticides and herbicides due to its ability to interact with biological targets.

    Biological Studies: It is used in research studies to investigate the biological activity of piperazine derivatives and their potential therapeutic applications.

    Chemical Synthesis: The compound serves as a building block in organic synthesis for the preparation of more complex molecules.

Mécanisme D'action

The mechanism of action of 1-((6-Chloropyridin-3-yl)methyl)piperazine dihydrochloride involves its interaction with specific molecular targets. The chloropyridine moiety can interact with enzymes and receptors, leading to various biological effects. The piperazine ring can enhance the compound’s binding affinity to these targets, making it a valuable intermediate in drug design and development.

Comparaison Avec Des Composés Similaires

    1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol: This compound has a similar structure but contains a pyrrolidine ring instead of a piperazine ring.

    1-((6-Chloropyridin-3-yl)methyl)imidazolidin-2-imine: This compound contains an imidazolidine ring and is used in similar applications.

    1-((6-Chloropyridin-3-yl)methyl)morpholine: This compound contains a morpholine ring and is used in the synthesis of pharmaceuticals.

Uniqueness: 1-((6-Chloropyridin-3-yl)methyl)piperazine dihydrochloride is unique due to its combination of a chloropyridine moiety and a piperazine ring, which provides distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial applications.

Activité Biologique

1-((6-Chloropyridin-3-yl)methyl)piperazine dihydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a chloropyridine moiety. Its molecular formula is C11H15ClN2·2HCl, and it has a molecular weight of approximately 276.17 g/mol. The presence of the chloropyridine group is significant for its interaction with biological targets.

This compound likely interacts with various neurotransmitter receptors, particularly those linked to the dopaminergic system. Similar compounds have been shown to exhibit agonistic activity at dopamine receptors, specifically the D3 receptor, which plays a crucial role in neuroprotection and the modulation of neuropsychiatric disorders .

Target Receptors

  • Dopamine D3 Receptor : Agonistic activity has been observed, promoting β-arrestin translocation and G protein activation.
  • Serotonin Receptors : Potential interactions may influence mood regulation and anxiety responses.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Activity Type Description
Neuroprotective Exhibits protective effects against neurodegeneration in dopaminergic neurons .
Antidepressant-like May influence serotonin pathways, contributing to mood enhancement .
Anti-inflammatory Potential to modulate inflammatory responses in neurodegenerative conditions.

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Studies suggest that similar compounds demonstrate favorable absorption, distribution, metabolism, and excretion (ADME) characteristics.

Key Pharmacokinetic Parameters

  • Absorption : Rapid absorption post-administration.
  • Half-life : Moderate half-life allowing for sustained action.
  • Metabolism : Primarily hepatic metabolism with potential for active metabolites.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various models:

  • Neurodegeneration Models : In animal models of Parkinson's disease, the compound exhibited significant neuroprotective effects against MPTP-induced toxicity, suggesting its potential as a therapeutic agent for neurodegenerative disorders .
  • Behavioral Studies : Administration in rodent models demonstrated antidepressant-like effects in forced swim tests, indicating potential utility in treating mood disorders .
  • Inflammation Studies : The compound was evaluated in models of neuroinflammation, showing reduced levels of pro-inflammatory cytokines, which supports its role in modulating inflammatory pathways in the brain .

Q & A

Q. Basic: What are the established synthetic routes for 1-((6-Chloropyridin-3-yl)methyl)piperazine dihydrochloride?

Methodological Answer:
The compound is synthesized via nucleophilic substitution of 6-chloro-3-chloromethylpyridine with piperazine, followed by dihydrochloride salt formation. Key steps include:

  • Step 1: React 6-chloro-3-chloromethylpyridine with excess piperazine in a polar aprotic solvent (e.g., DMF or acetonitrile) at 60–80°C for 12–24 hours .
  • Step 2: Acidify the reaction mixture with concentrated HCl to precipitate the dihydrochloride salt.
  • Critical Parameters: Monitor reaction progress via TLC (silica gel, chloroform:methanol 9:1) or HPLC. Use anhydrous conditions to avoid hydrolysis of the chloromethyl intermediate .

Q. Basic: Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Confirm the presence of the piperazine moiety (δ 2.5–3.5 ppm for N–CH2 protons) and the 6-chloropyridinyl group (aromatic protons at δ 7.5–8.5 ppm). Use DMSO-d6 or CDCl3 as solvents .
  • Mass Spectrometry (MS): ESI-MS in positive ion mode should show [M+H]+ at m/z 256.1 (free base) and 289.0 (dihydrochloride adduct) .
  • HPLC Purity Assessment: Use a C18 column with a gradient of acetonitrile/water (0.1% TFA). Retention time typically 8–10 minutes .

Q. Advanced: How can coupling reactions involving the piperazine moiety be optimized for derivative synthesis?

Methodological Answer:
For functionalizing the piperazine nitrogen:

  • Reagent Selection: Use carbodiimides (e.g., EDC or DCC) with activators like HOBt or HOAt for amide bond formation. For example, coupling with carboxylic acids requires 1.2 equiv EDC, 1.1 equiv HOBt, and 2 equiv DIPEA in DMF at 0°C → RT .
  • Challenges: Steric hindrance from the chloropyridinyl group may reduce reactivity. Mitigate by using microwave-assisted synthesis (50–100°C, 30 min) or pre-activating the acid .
  • Yield Optimization: Monitor by LC-MS; typical yields range from 45–70% depending on substituent bulk .

Q. Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., DPP4 inhibition vs. inactivity)?

Methodological Answer:

  • Standardize Assay Conditions: Ensure consistent enzyme concentrations (e.g., 10 nM DPP4), substrate (e.g., Gly-Pro-AMC), and buffer pH (7.4) .
  • Purity Verification: Characterize batches via HPLC (>95% purity) and ICP-MS to rule out metal contaminants affecting activity .
  • Control Experiments: Include positive controls (e.g., sitagliptin) and test for off-target effects using kinase profiling panels .
  • Computational Validation: Perform molecular docking (e.g., AutoDock Vina) to assess binding mode consistency with active vs. inactive analogs .

Q. Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

  • Core Modifications: Synthesize analogs with:
    • Piperazine substituents: Replace methyl with ethyl, isopropyl, or aryl groups.
    • Pyridine ring modifications: Introduce electron-withdrawing (e.g., -CF3) or -donating (-OCH3) groups at the 4-position .
  • Biological Testing: Prioritize assays for target engagement (e.g., DPP4 enzymatic inhibition) and selectivity (e.g., against DPP8/9). Use SPR or ITC for binding affinity measurements .
  • Data Analysis: Apply multivariate statistics (e.g., PCA) to correlate structural descriptors (ClogP, TPSA) with activity .

Q. Advanced: How does environmental stability (pH, temperature) impact experimental reproducibility?

Methodological Answer:

  • pH Sensitivity: The compound hydrolyzes in acidic conditions (pH < 3) via cleavage of the piperazine-pyridine bond. Use neutral buffers (pH 6–8) for biological assays .
  • Thermal Stability: TGA data indicate decomposition above 200°C. Store at −20°C under argon; avoid freeze-thaw cycles .
  • Light Sensitivity: UV-Vis studies show absorption at 270 nm (π→π* transition). Use amber vials to prevent photodegradation .

Q. Advanced: What are the best practices for handling discrepancies in spectroscopic data (e.g., unexpected NMR shifts)?

Methodological Answer:

  • Solvent Effects: Compare DMSO-d6 vs. CDCl3 spectra; aromatic protons may shift upfield in DMSO due to hydrogen bonding .
  • Dynamic Effects: Variable-temperature NMR (25–50°C) can resolve broadening caused by restricted rotation of the piperazine ring .
  • Impurity Identification: Use HSQC and HMBC to assign unexpected signals. For example, residual DMF (δ 2.7–2.9 ppm) may overlap with piperazine protons .

Q. Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for weighing and reactions .
  • Spill Management: Neutralize liquid spills with sodium bicarbonate, then adsorb with vermiculite. Solid spills require HEPA-filtered vacuuming .
  • Waste Disposal: Collect in halogenated waste containers; incinerate at >1,000°C to prevent HCl emission .

Tables for Quick Reference

Synthetic Route Comparison ConditionsYieldReference
Piperazine + 6-chloro-3-chloromethylpyridineDMF, 80°C, 24h68%
Microwave-assisted coupling100°C, 30 min, DMF72%
Stability Profile ConditionHalf-life
Aqueous buffer (pH 7.4, 25°C)>1 week
Acidic buffer (pH 2.0, 37°C)4 hours

Propriétés

IUPAC Name

1-[(6-chloropyridin-3-yl)methyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3.2ClH/c11-10-2-1-9(7-13-10)8-14-5-3-12-4-6-14;;/h1-2,7,12H,3-6,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTIVHSPXBIEOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CN=C(C=C2)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-((6-Chloropyridin-3-yl)methyl)piperazine dihydrochloride
1-((6-Chloropyridin-3-yl)methyl)piperazine dihydrochloride
1-((6-Chloropyridin-3-yl)methyl)piperazine dihydrochloride
1-((6-Chloropyridin-3-yl)methyl)piperazine dihydrochloride
1-((6-Chloropyridin-3-yl)methyl)piperazine dihydrochloride
1-((6-Chloropyridin-3-yl)methyl)piperazine dihydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.